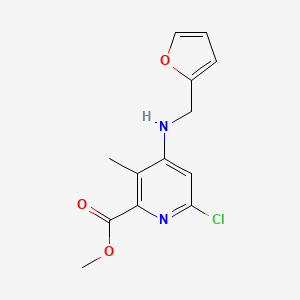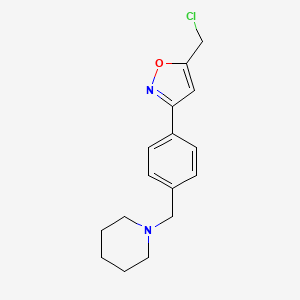![molecular formula C18H23NO2 B11841689 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione CAS No. 1228-23-5](/img/structure/B11841689.png)
3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in structural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane derivatives typically involves the formation of the spirocyclic ring system through cyclization reactions. For instance, the synthesis of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives involves the reaction of appropriate precursors under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for spiro compounds like 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Known for its biological activities and applications in medicine.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and conformational properties.
Bis(1,3-oxathiane) spiranes: Investigated for their structural and functional properties.
Uniqueness
3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione stands out due to its specific spirocyclic framework and the presence of the phenethyl group, which imparts unique chemical and biological properties.
Properties
CAS No. |
1228-23-5 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H23NO2/c20-16-13-18(10-5-2-6-11-18)14-17(21)19(16)12-9-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |
InChI Key |
XQTDUWMYWHJODL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)


![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)

